

physical properties of 7-hydroxy-3-methylcoumarin

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Compound of Interest

Compound Name:	7-hydroxy-3-methyl-2H-chromen-2-one
CAS No.:	4069-67-4
Cat. No.:	B3190267

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An In-depth Technical Guide to the Physical Properties of 7-Hydroxy-3-methylcoumarin

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Abstract: 7-Hydroxy-3-methylcoumarin is a vital heterocyclic compound belonging to the benzopyrone class. Its robust fluorescence characteristics, which are exquisitely sensitive to the local chemical environment, position it as a molecule of significant interest for researchers in biochemistry, materials science, and drug development. Unlike its more commonly cited isomer, 7-hydroxy-4-methylcoumarin (hymecromone), the 3-methyl isomer possesses a unique substitution pattern that subtly modulates its electronic and, consequently, its physical properties. This guide provides a comprehensive technical overview of the core physical properties of 7-hydroxy-3-methylcoumarin, moving beyond a simple data sheet to explain the causal relationships between its structure and observable characteristics. We will delve into its physicochemical constants, detailed spectroscopic profile, and the established methodologies for its synthesis and characterization, offering field-proven insights for its practical application.

Chemical Identity and Structure

To establish a clear foundation, it is essential to define the precise chemical identity of the subject compound.

- IUPAC Name: 7-hydroxy-3-methylchromen-2-one[1]
- Synonyms: **7-hydroxy-3-methyl-2H-chromen-2-one**, 7-Hydroxy-3-methyl-coumarin[1]
- CAS Number: 4069-67-4
- Molecular Formula: C₁₀H₈O₃[1]
- Molecular Weight: 176.17 g/mol [1]
- Canonical SMILES: CC1=CC2=C(C=C(C=C2)O)OC1=O[1]

The structure consists of a fused benzene and α -pyrone ring, forming the coumarin core. The key functional groups dictating its properties are the phenolic hydroxyl group at the 7-position, the methyl group at the 3-position, and the lactone (cyclic ester) group within the pyrone ring.

Core Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. While experimental data for this specific isomer is less abundant than for its 4-methyl counterpart, we can establish key parameters based on its chemical nature and data from closely related analogues.

- Appearance: Typically a light yellow or beige crystalline powder.
- Melting Point: Specific experimental data for 7-hydroxy-3-methylcoumarin is not readily available in the provided literature. However, for the closely related and structurally similar isomer, 7-hydroxy-4-methylcoumarin, the melting point is reported in the range of 186-191 °C[2]. The melting point is indicative of the compound's crystal lattice energy and purity.
- Boiling Point: A definitive experimental boiling point is not available. Due to its relatively high molecular weight and polar nature, it is expected to have a high boiling point and may decompose before boiling at atmospheric pressure.

- **Solubility:** The presence of the polar hydroxyl group allows for hydrogen bonding, granting some solubility in polar solvents. However, the large, relatively nonpolar aromatic core limits its aqueous solubility. It is expected to be soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF, and sparingly soluble in water[3][4]. For instance, the parent compound 7-hydroxycoumarin is reported to be soluble in chloroform[5].
- **pKa:** The acidity of the 7-hydroxyl group is a critical parameter, as its protonation state dictates the molecule's fluorescence. The pKa of the parent compound, 7-hydroxycoumarin (umbelliferone), is in the range of 7.1 to 7.8[6]. The 3-methyl substituent is not expected to significantly alter the electronic properties of the distant phenolic proton, so the pKa of 7-hydroxy-3-methylcoumarin can be confidently estimated to be within this same range.

Spectroscopic and Photophysical Profile

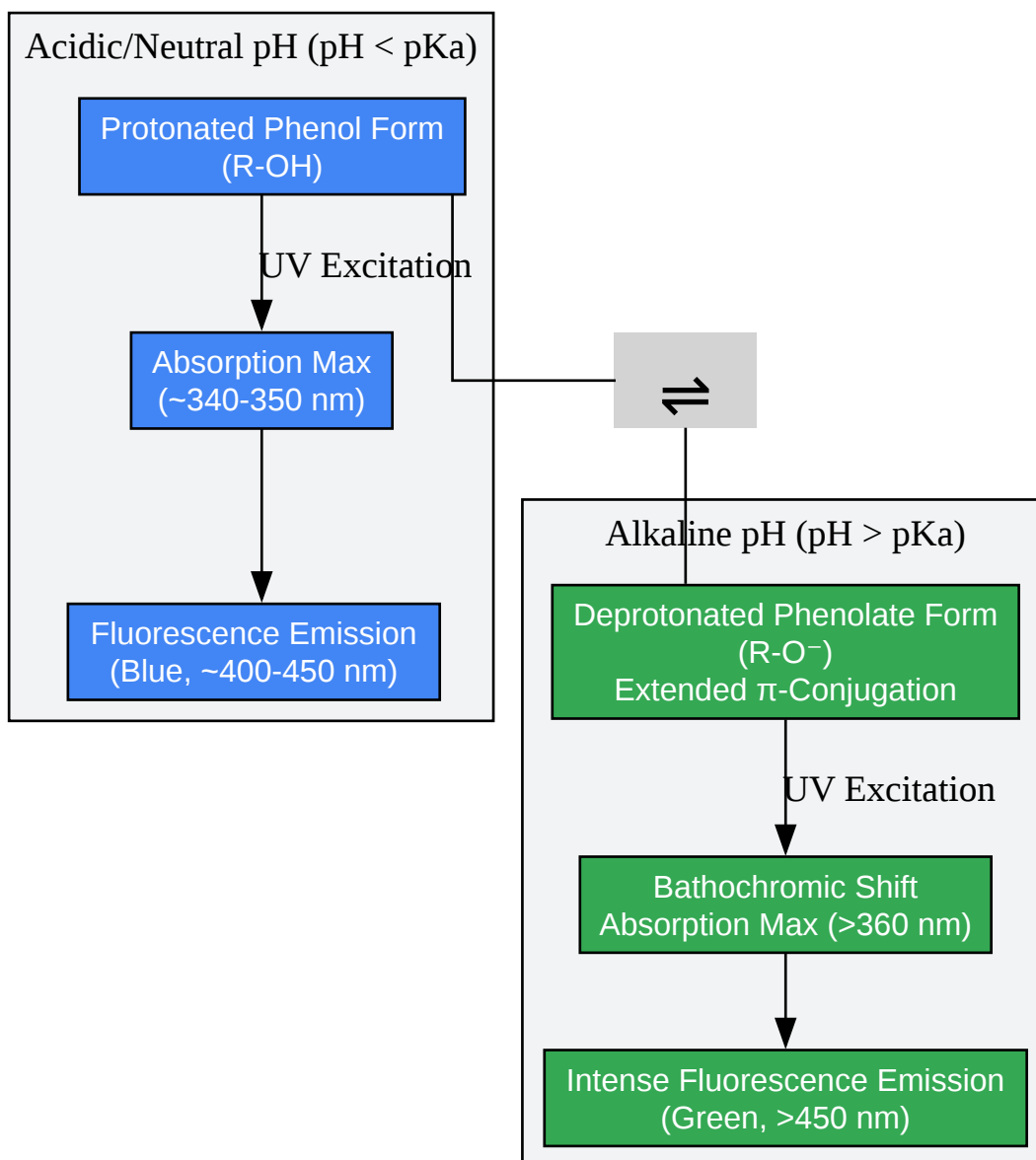
The most valuable properties of 7-hydroxy-3-methylcoumarin stem from its interaction with electromagnetic radiation. Its extensive π -conjugated system makes it an excellent fluorophore.

UV-Visible Absorption and Fluorescence

7-hydroxycoumarins are renowned for their strong fluorescence, a property that is highly dependent on pH[6]. This dependency is the cornerstone of their use as pH indicators and biosensors.

- **Mechanism of pH-Sensitivity:** In acidic to neutral solutions ($\text{pH} < \text{pKa}$), the 7-hydroxyl group is protonated (phenol form). Upon absorption of a UV photon, the molecule emits fluorescence, typically in the blue region of the spectrum. In alkaline solutions ($\text{pH} > \text{pKa}$), the hydroxyl group is deprotonated, forming the phenolate anion. This deprotonation extends the conjugated π -electron system, which includes the lone pair of electrons on the oxygen. This extension of conjugation lowers the energy gap between the ground and excited states, resulting in a shift of both the absorption (λ_{abs}) and emission (λ_{em}) maxima to longer wavelengths (a bathochromic or red shift)[6]. The phenolate form is typically more intensely fluorescent than the protonated form[7].
- **Spectral Characteristics:** While specific spectra for 7-hydroxy-3-methylcoumarin are not provided, data from closely related 3-substituted 7-hydroxycoumarins show UV absorption maxima around 340-355 nm and fluorescence emission maxima in the 450-460 nm range in neutral buffer[8][9]. Derivatives often exhibit a large Stokes shift (the difference between the

excitation and emission maxima), which can exceed 100 nm, a highly desirable feature for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratios[8][9]. For example, a related derivative has an excitation peak at 352 nm and an emission peak at 407 nm[10].



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Caption: pH-dependent protonation and its effect on fluorescence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for confirming the molecular structure. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus. While a specific spectrum for 7-hydroxy-3-methylcoumarin is not available in the search results, theoretical calculations and data from similar structures provide a strong basis for expected values[11].

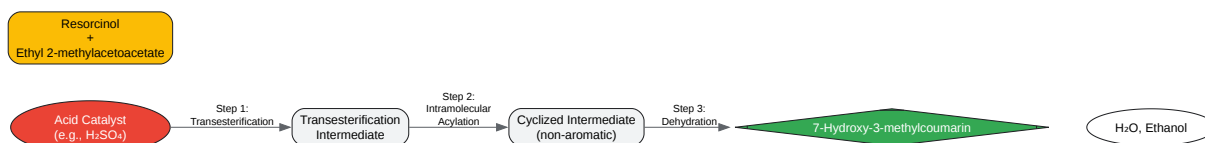
- $^1\text{H-NMR}$: The spectrum would show distinct signals for the aromatic protons on the benzene ring, typically between 6.5 and 8.0 ppm. The vinyl proton at the 4-position would appear as a singlet or a narrow quartet due to coupling with the methyl group. The methyl group at the 3-position would be a singlet or a narrow doublet around 2.0-2.5 ppm. The phenolic -OH proton would be a broad singlet, the position of which is highly dependent on solvent and concentration.
- $^{13}\text{C-NMR}$: The spectrum would show 10 distinct carbon signals. The carbonyl carbon of the lactone would be the most downfield signal, typically >160 ppm. The aromatic and vinyl carbons would resonate in the 100-160 ppm range, and the methyl carbon would appear upfield, around 15-20 ppm[12].

Synthesis and Purity Considerations

The physical properties of any compound are critically dependent on its purity. Understanding the synthesis route is key to anticipating potential impurities. 7-hydroxy-3-methylcoumarin is synthesized via the Pechmann Condensation[13][14][15].

- **Reaction Mechanism:** This acid-catalyzed reaction involves the condensation of a phenol (resorcinol) with a β -ketoester. To obtain the 3-methyl substitution pattern, ethyl 2-methylacetoacetate must be used as the β -ketoester. The use of standard ethyl acetoacetate would result in the 4-methyl isomer. The mechanism proceeds via (1) acid-catalyzed transesterification between the phenol and the ester, followed by (2) an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) to form the new ring, and finally (3) dehydration to yield the aromatic coumarin product[14][16].
- **Potential Impurities:** Incomplete reaction can leave starting materials (resorcinol, ethyl 2-methylacetoacetate) in the final product. Side reactions or alternative cyclization pathways, though less common with an activated phenol like resorcinol, could lead to isomeric impurities. These impurities can depress and broaden the melting point and interfere with

spectroscopic measurements. Therefore, purification, typically by recrystallization from a solvent like ethanol, is a critical final step.



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Caption: Simplified workflow of the Pechmann Condensation synthesis.

Methodologies for Physical Characterization

For researchers aiming to validate the properties of a synthesized or purchased batch of 7-hydroxy-3-methylcoumarin, the following protocols serve as a reliable guide.

Melting Point Determination

- Objective: To determine the melting range as an indicator of purity.
- Protocol:
 - Ensure the sample is completely dry and finely powdered.
 - Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
 - Place the capillary tube in a calibrated melting point apparatus.
 - Heat the apparatus rapidly to about 20 °C below the expected melting point.
 - Decrease the heating rate to 1-2 °C per minute.

- Record the temperature at which the first liquid droplet appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2).
- The melting range is T_1 - T_2 . A pure sample should have a sharp melting range of < 2 °C.

UV-Vis and Fluorescence Spectroscopy

- Objective: To determine the absorption/emission maxima and pH sensitivity.
- Protocol:
 - Solvent Selection: Use spectroscopic grade solvents (e.g., ethanol, or buffered aqueous solutions)[17].
 - Stock Solution: Prepare a ~1 mM stock solution in a suitable organic solvent like ethanol or DMSO.
 - Working Solutions: Prepare working solutions (1-10 μ M) in the desired buffers (e.g., pH 4.0, 7.4, and 10.0) using quartz cuvettes. Ensure the final concentration of the stock solvent (e.g., DMSO) is low ($<1\%$) to avoid solvent effects.
 - UV-Vis Absorption: Using a dual-beam spectrophotometer, record the absorption spectrum from 250 nm to 500 nm against a solvent blank. Note the wavelength of maximum absorbance (λ_{max}).
 - Fluorescence Emission: Using a spectrofluorometer, set the excitation wavelength to the determined λ_{max} . Scan the emission spectrum from ($\lambda_{max} + 20$ nm) to 600 nm. Note the wavelength of maximum emission.
 - Repeat steps 3-5 for each pH to observe the spectral shifts.

NMR Spectroscopy

- Objective: To confirm the chemical structure and assess purity.
- Protocol:

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons like -OH).
- ¹H-NMR: Acquire a standard one-dimensional proton spectrum.
- ¹³C-NMR: Acquire a proton-decoupled carbon spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
- 2D NMR (Optional but Recommended): If structural confirmation is critical, run a COSY experiment to establish H-H correlations and an HSQC or HMBC experiment to map H-C correlations.

Conclusion: The Nexus of Properties and Application

The physical properties of 7-hydroxy-3-methylcoumarin are intrinsically linked to its utility. Its well-defined crystalline nature and melting point are crucial for quality control in synthesis and formulation. However, its most powerful characteristic is its pH-sensitive fluorescence. The significant Stokes shift, high quantum yield (in its phenolate form), and environmentally sensitive emission make it an exemplary scaffold for designing fluorescent probes. For researchers in drug development, this molecule can be used to develop enzyme activity assays or to probe binding interactions within protein active sites[8][9]. For cell biologists, it serves as a basis for intracellular pH sensors. This guide provides the foundational understanding and practical methodologies required to harness the unique physical properties of this versatile fluorophore.

Data Summary

Property	Value / Description	Source / Rationale
IUPAC Name	7-hydroxy-3-methylchromen-2-one	[1]
Molecular Formula	C ₁₀ H ₈ O ₃	[1]
Molecular Weight	176.17 g/mol	[1]
Appearance	Light yellow / beige crystalline powder	General observation
Melting Point	Data not available; expected near 186-191 °C	Based on 4-methyl isomer[2]
Solubility	Soluble in ethanol, DMSO, DMF; sparingly soluble in water	Chemical structure analysis[3][4][5]
pKa (7-OH group)	Estimated ~7.1 - 7.8	Based on parent compound[6]
UV-Vis Abs (λ _{max})	~340-350 nm (neutral); >360 nm (alkaline)	Based on related compounds[8][9]
Fluorescence (λ _{em})	~400-450 nm (neutral); >450 nm (alkaline)	Based on related compounds[6][8][9]
Stokes Shift	Expected to be large, potentially >100 nm	Based on related compounds[8][9]

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